5-(Thiophen-3-yl)pyridin-2(1H)-one

NaPi2b inhibitor gut-selective hyperphosphatemia

5-(Thiophen-3-yl)pyridin-2(1H)-one, with the CAS Registry Number 1111116-05-2, is a heterocyclic compound of the formula C9H7NOS and a molecular weight of 177.22 g/mol. It features a pyridin-2(1H)-one core substituted with a thiophene ring at the 5-position.

Molecular Formula C9H7NOS
Molecular Weight 177.22 g/mol
CAS No. 1111116-05-2
Cat. No. B3213103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Thiophen-3-yl)pyridin-2(1H)-one
CAS1111116-05-2
Molecular FormulaC9H7NOS
Molecular Weight177.22 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC=C1C2=CSC=C2
InChIInChI=1S/C9H7NOS/c11-9-2-1-7(5-10-9)8-3-4-12-6-8/h1-6H,(H,10,11)
InChIKeyRYYAUZRVKSNJEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Thiophen-3-yl)pyridin-2(1H)-one (CAS: 1111116-05-2): Procurement and Baseline Characteristics


5-(Thiophen-3-yl)pyridin-2(1H)-one, with the CAS Registry Number 1111116-05-2, is a heterocyclic compound of the formula C9H7NOS and a molecular weight of 177.22 g/mol [1]. It features a pyridin-2(1H)-one core substituted with a thiophene ring at the 5-position. This core is a recognized pharmacophore, and the compound serves as a building block in medicinal chemistry research, with its scaffold implicated in various biological activities, including anticancer potential .

Why Procurement of 5-(Thiophen-3-yl)pyridin-2(1H)-one (CAS 1111116-05-2) Cannot Be Generic: The Need for Precise Selection


Substituting this specific compound with a close analog, such as its 2-thiophene isomer (CAS 1111116-04-1) or the 4-substituted derivative (CAS 1159820-97-9), introduces substantial risk due to potential, yet-unquantified, differences in target engagement and biological activity. The position of the thiophene moiety on the pyridinone ring is a critical determinant of a molecule's three-dimensional shape and electronic distribution, which in turn governs its interaction with biological targets like eIF3a or NaPi2b [1]. While class-level inference suggests a role for this scaffold in these pathways, the lack of published head-to-head quantitative data for the 3-thiophene isomer itself underscores the importance of precise procurement to ensure the exact structure required for a specific research hypothesis or synthesis step.

Quantitative Evidence Guide for 5-(Thiophen-3-yl)pyridin-2(1H)-one: Benchmarking Against Key Comparators


Comparative NaPi2b Inhibitory Activity: 5-(Thiophen-3-yl)pyridin-2(1H)-one vs. In-Class Pyridine Derivatives

In a study evaluating pyridine derivatives as gut-selective NaPi2b inhibitors, the compound 5-(Thiophen-3-yl)pyridin-2(1H)-one demonstrated potent in vitro inhibition with an IC50 of 192 nM against human NaPi2b stably expressed in CHO-K1 cells [1]. The study's context was to identify novel pyridine-based inhibitors with improved activity and lower hydrophobicity compared to earlier thiophene derivatives [1]. While the publication does not provide direct IC50 values for a single, named comparator in a head-to-head assay, the data positions this compound as a key representative of the 'good activity in vitro' achieved by this specific pyridine series. This represents a class-level inference of differentiation, where the quantitative data for the target compound is established, but a direct quantitative comparison to a specific alternative within the same assay is not available in the public domain.

NaPi2b inhibitor gut-selective hyperphosphatemia

Inferred eIF3a Suppression Activity of the Pyridin-2(1H)-one Scaffold

The pyridin-2(1H)-one core, exemplified by 5-(Thiophen-3-yl)pyridin-2(1H)-one, is described as a pharmacophore for regulators of eukaryotic translation initiation factor 3A (eIF3a) . This class of compounds has been shown to demonstrate potent anti-cancer activity, specifically against lung cancer cell lines like A549, by suppressing eIF3a and inhibiting translation initiation . While this biological profile is associated with the compound's core structure, a direct, quantitative measurement (e.g., IC50 value) for 5-(Thiophen-3-yl)pyridin-2(1H)-one's effect on eIF3a or A549 cell viability was not found in the public domain. This evidence is therefore supporting, providing a biological context for the compound's potential use but lacking the specific quantitative data required for direct comparison.

eIF3a inhibitor translation initiation anticancer

Positional Isomer Differentiation: 3-Thiophene vs. 2-Thiophene vs. 4-Thiophene Analogs

5-(Thiophen-3-yl)pyridin-2(1H)-one (CAS 1111116-05-2) is one of several positional isomers, including 5-(thiophen-2-yl)pyridin-2(1H)-one (CAS 1111116-04-1) and 4-(thiophen-3-yl)pyridin-2(1H)-one (CAS 1159820-97-9). These analogs share the same molecular formula (C9H7NOS) and weight (177.22 g/mol) but differ in the attachment point of the thiophene ring [1]. This subtle structural variation is known to be a primary driver of differences in biological activity and target selectivity . However, a direct, published comparison of the biological activities of these specific isomers against a single target is not available. This evidence is class-level inference, highlighting the well-established principle of structure-activity relationships (SAR) that necessitates the procurement of the precise isomer for a given research application.

structural analog positional isomer SAR

Best-Fit Research Applications for 5-(Thiophen-3-yl)pyridin-2(1H)-one Based on Verified Evidence


In Vitro Studies of Gut-Selective Phosphate Transport Inhibition

Given its verified IC50 of 192 nM against human NaPi2b in CHO-K1 cells [1], 5-(Thiophen-3-yl)pyridin-2(1H)-one is a suitable research tool for investigating the pharmacology of sodium-dependent phosphate transport. It can serve as a positive control or a starting point for further optimization in studies aimed at developing therapies for hyperphosphatemia, where gut-selective NaPi2b inhibition is a validated strategy.

Mechanistic Studies of Translation Initiation in Cancer

The compound's structural class is identified as a pharmacophore for eIF3a regulators with demonstrated anti-cancer activity against the A549 lung cancer cell line . This makes 5-(Thiophen-3-yl)pyridin-2(1H)-one a relevant probe for investigating the role of eIF3a and translation initiation in cancer biology, particularly in lung cancer models, and for validating the target engagement of novel compounds derived from this scaffold.

Structure-Activity Relationship (SAR) Studies on Pyridinone Scaffolds

As a specific positional isomer (5-substituted, 3-thiophene) among a set of close analogs [2], this compound is valuable in systematic SAR campaigns. Researchers can use it to understand how the position of the thiophene ring affects the potency, selectivity, and physicochemical properties of pyridin-2(1H)-one-based inhibitors against targets like NaPi2b and potentially other kinases or enzymes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Thiophen-3-yl)pyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.